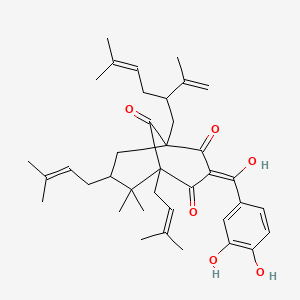

(-)-Guttiferone E

Description

Properties

IUPAC Name |

(3E)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)bicyclo[3.3.1]nonane-2,4,9-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50O6/c1-22(2)11-13-27(25(7)8)20-37-21-28(15-12-23(3)4)36(9,10)38(35(37)44,18-17-24(5)6)34(43)31(33(37)42)32(41)26-14-16-29(39)30(40)19-26/h11-12,14,16-17,19,27-28,39-41H,7,13,15,18,20-21H2,1-6,8-10H3/b32-31+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTONLKLWRTCAB-QNEJGDQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1CC2(C(=O)/C(=C(/C3=CC(=C(C=C3)O)O)\O)/C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC(CC=C(C)C)C(=C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Plant Material Selection and Preprocessing

(-)-Guttiferone E is primarily extracted from the stem bark, fruits, or seeds of Garcinia species, including Garcinia xanthochymus and Garcinia punctata. Fresh plant material is typically dried, powdered, and defatted using non-polar solvents like hexane to remove lipids and chlorophyll. Subsequent extraction employs ethanol or methanol due to their ability to solubilize polar benzophenones. For example, a 95% ethanol soak of G. xanthochymus powder (24 hours at room temperature) yielded a crude extract rich in guttiferone E and xanthochymol.

Solvent Systems and Yield Optimization

Extraction efficiency depends on solvent polarity and temperature. A comparative study using G. punctata stem bark demonstrated that ethanol (80% v/v) at 50°C achieved a 2.3% w/w yield of guttiferone E, outperforming methanol (1.8%) and acetone (1.5%). Post-extraction, solvents are evaporated under reduced pressure, leaving a viscous residue subjected to further fractionation.

Chromatographic Separation Techniques

Challenges in Isomer Separation

This compound often coexists with its π-bond regioisomer, xanthochymol, necessitating advanced separation strategies. Traditional silica gel chromatography struggles to resolve these isomers due to nearly identical polarity. Innovations in HSCCC and HPLC have addressed this limitation.

High-Speed Counter-Current Chromatography (HSCCC) with Silver Nitrate Coordination

HSCCC using a solvent system of n-hexane:methanol:water (4:6:1 v/v) achieved partial separation, but resolution improved dramatically with silver nitrate (AgNO₃) coordination. The Ag⁺ ions selectively complex with the π-bonds of xanthochymol, altering its partition coefficient (K). For G. xanthochymus extracts, AgNO₃-HSCCC (300 mg sample load) yielded this compound at 98.2% purity and 76% recovery.

Table 1: HSCCC Parameters for this compound Isolation

| Parameter | Condition |

|---|---|

| Solvent System | n-Hexane:methanol:water (4:6:1) |

| AgNO₃ Concentration | 0.1 M in aqueous phase |

| Flow Rate | 2.0 mL/min |

| Rotation Speed | 850 rpm |

| Separation Temperature | 25°C |

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC (C18 column, 250 × 4.6 mm, 5 µm) with isocratic elution (acetonitrile:water, 75:25 v/v) resolved this compound (retention time: 12.3 min) and xanthochymol (13.8 min) at 254 nm. Preparative HPLC (20 mg/injection) using the same conditions achieved a baseline separation (resolution: 2.0) and 94.5% purity.

Purification and Structural Validation

Silica Gel Column Chromatography

Following HSCCC or HPLC, fractions containing this compound undergo silica gel chromatography (hexane:ethyl acetate, 6:1 v/v) to remove residual impurities. This step increases purity from ~95% to >99%, as confirmed by thin-layer chromatography (TLC; Rf = 0.47).

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation. Key spectral data for this compound include:

-

¹H NMR (CDCl₃) : δ 1.62 (s, 6H, prenyl-CH₃), 5.12 (t, J = 7.0 Hz, 2H, prenyl-CH₂), 6.23 (s, 1H, aromatic H).

-

ESI-MS : [M+H]⁺ at m/z 603.2, consistent with the molecular formula C₃₈H₅₀O₅.

Encapsulation and Solubility Enhancement

Liposome Formulation for Biomedical Applications

To overcome poor aqueous solubility, this compound was encapsulated into liposomes via thin-film hydration. A lipid composition of dipalmitoylphosphatidylcholine (DPPC) and cholesterol (7:3 molar ratio) achieved 89.4% encapsulation efficiency. Dynamic light scattering revealed liposomes of 152.3 ± 3.1 nm diameter with a zeta potential of -28.5 mV, ensuring colloidal stability.

Table 2: Liposome Physicochemical Properties

| Parameter | Value |

|---|---|

| Encapsulation Efficiency | 89.4 ± 1.2% |

| Particle Size (DLS) | 152.3 ± 3.1 nm |

| Polydispersity Index | 0.18 ± 0.02 |

| Zeta Potential | -28.5 ± 0.7 mV |

Synthetic and Semi-Synthetic Approaches

Total Synthesis Challenges

No total synthesis of this compound has been reported, likely due to its complex bicyclo[3.3.1]nonane core and multiple stereocenters. However, semi-synthetic derivatives have been explored. Lin et al. (2019) modified the C-6 side chain of a guttiferone E/xanthochymol mixture, yielding analogs with enhanced antitumor activity.

Biosynthetic Pathway Insights

This compound originates from the polyketide pathway, where three malonyl-CoA units condense with an acyl-CoA starter. Prenyltransferases attach isoprenyl groups, followed by cyclization to form the bicyclic structure. Enzymatic studies in Garcinia species suggest geranylgeranyl diphosphate as the isoprenoid donor.

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions: (-)-Guttiferone E undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Case Studies

- Melanoma Cells : In studies involving human (A-375) and murine (B16-F10) melanoma cells, GE demonstrated a time-dependent reduction in cellular viability, with IC50 values of 9.0 µM and 6.6 µM respectively .

- Osimertinib-Resistant Lung Cancer : GE was tested in osimertinib-resistant H1975 cells and showed synergistic effects when combined with carboplatin, significantly reducing tumor volume in xenograft models .

Anti-inflammatory Effects

Guttiferone E has been shown to possess anti-inflammatory properties by inhibiting nitric oxide production and cyclooxygenase (COX) activity in macrophage models. In vitro studies have demonstrated that GE-loaded liposomes significantly reduce inflammation markers in LPS-stimulated macrophages .

Liposome Encapsulation

Due to its poor water solubility, researchers have explored liposome encapsulation as a method to enhance the bioavailability and therapeutic efficacy of GE.

- Physicochemical Characteristics : Liposomes containing GE were prepared using the thin film hydration method, resulting in a mean size of approximately 183 nm and an entrapment efficiency of 63.86% .

- Cytotoxicity Studies : The encapsulated form exhibited improved cytotoxicity against cancer cells compared to free GE, indicating that liposomal formulation can be a promising approach for effective delivery .

Summary of Findings

Mechanism of Action

Molecular Targets and Pathways: (-)-Guttiferone E exerts its effects by interacting with various molecular targets and pathways. For example, it can inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis (programmed cell death) in cancer cells. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Key Differences :

Anticancer Effects

- This compound: Reduces melanoma cell viability (IC50 ~9.73–22.55 μg/mL in liposomes) and inhibits tubulin polymerization .

- Guttiferone A : Shows HIV inhibition (EC50 = 1.5 μM) but lacks significant anticancer activity .

- Garcinol: Superior STAT-1/NF-κB inhibition (50% inhibition at 25 μM) compared to GE .

- Guttiferone BL : Induces mitochondrial apoptosis in ovarian cancer (PA-1 cells) via caspase-9 activation, similar to GE’s caspase-3/7 pathways .

Anti-Inflammatory Effects

- This compound: Suppresses NO production (5.07-fold COX-1 inhibition) in liposomes .

- Guttiferone A : Lacks reported anti-inflammatory activity.

- Xanthochymol/Isoxanthochymol : Activate endoplasmic reticulum stress, unlike GE’s COX-focused mechanism .

Toxicity Profiles

Key Findings :

- Guttiferone A’s genotoxicity in leukocytes, liver, and testicular cells precludes therapeutic use .

- GE’s liposomal formulations reduce cytotoxicity compared to free GE (e.g., SKOV-3 IC50: 9.73 μg/mL vs. 40.18 μg/mL) .

Pharmacokinetics and Delivery

- This compound: Liposomal encapsulation (DPPC/cholesterol) enhances bioavailability, achieving 63.86% encapsulation and sustained NO/COX inhibition .

- Guttiferone A: No advanced delivery systems reported; oral administration causes systemic genotoxicity .

- Guttiferone BL/Clusianone: Limited data on pharmacokinetics, highlighting GE’s comparative advantage in drug delivery research .

Biological Activity

(-)-Guttiferone E (GE) is a polyisoprenylated benzophenone derived from Brazilian red propolis, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. Despite its promising effects, the clinical use of GE is hindered by its poor water solubility, prompting research into novel delivery methods such as liposome encapsulation.

- Chemical Structure : Guttiferone E is characterized by a complex structure that includes multiple isoprenyl groups, contributing to its bioactivity.

- Solubility : GE exhibits low solubility in aqueous environments, which has been a significant barrier to its therapeutic application.

Anticancer Properties

Numerous studies have demonstrated the cytotoxic effects of GE against various cancer cell lines:

- Cytotoxicity Assessment : GE has shown significant cytotoxicity in human colon cancer cell lines (HCT 116, HT 29), oral carcinoma (KB), and melanoma cells (A-375 and B16-F10) with IC50 values ranging from 2.56 µM to 22.25 µM depending on the cell type and treatment conditions .

-

Mechanism of Action :

- Induction of Apoptosis : GE triggers apoptosis through mitochondrial dysfunction and activation of caspases (3, 7, 8, and 9) .

- Cell Cycle Arrest : Treatment with GE results in cell cycle alterations; for instance, it increases the G0/G1 phase population in A-375 cells while decreasing it in B16-F10 cells .

| Cell Line | IC50 (µM) | Apoptosis Rate (%) | Mechanism of Action |

|---|---|---|---|

| A-375 | 9.0 | 43.5 | Mitochondrial dysfunction |

| B16-F10 | 6.6 | 49.9 | Caspase activation |

| HCT116 | 5.46 - 22.25 | Variable | Endoplasmic reticulum stress |

Anti-inflammatory Effects

GE exhibits notable anti-inflammatory properties:

- Inhibition of Nitric Oxide Production : In lipopolysaccharide (LPS)-stimulated macrophages, GE significantly reduces nitric oxide production and cyclooxygenase (COX) activity .

- Liposome Encapsulation : Recent studies have shown that liposome-encapsulated GE effectively enhances its anti-inflammatory activity by improving solubility and bioavailability .

Case Studies

- Liposome-Encapsulated Guttiferone E :

-

Combination Therapy with Carboplatin :

- Research indicates that combining GE with carboplatin enhances the cytotoxic effects against osimertinib-resistant lung cancer cells (H1975). The combination resulted in a significant reduction in tumor volume in xenograft models, highlighting GE's potential as an adjunct therapy in cancer treatment .

Q & A

Q. What experimental methodologies are recommended for characterizing the physicochemical properties of (-)-Guttiferone E?

To characterize this compound, researchers should employ dynamic light scattering (DLS) for nanoparticle size analysis (e.g., liposomal formulations) and atomic force microscopy (AFM) for morphological validation. Zeta potential measurements should assess colloidal stability, while high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) can confirm purity and structural integrity. For example, liposomal encapsulation studies reported an average particle size of 183.33 ± 17.28 nm and ζ-potential of -12.43 ± 1.52 mV, ensuring stability .

Q. How can researchers design initial bioactivity screens for this compound?

Prioritize in vitro assays to evaluate cytotoxicity (e.g., MTT assays on cancer cell lines) and anti-inflammatory activity (e.g., COX-1/COX-2 inhibition). Use LPS-stimulated macrophages to model inflammation and quantify cytokine levels via ELISA. For instance, this compound-loaded liposomes showed IC₅₀ values of 8.2 µM (COX-1) and 9.7 µM (COX-2), indicating potent inhibition . Include triplicate measurements and statistical validation (ANOVA with post-hoc tests) to ensure robustness .

Q. What are the best practices for ensuring reproducibility in this compound synthesis?

Document reaction conditions (solvents, catalysts, temperatures) and purification steps (e.g., column chromatography gradients). Cross-validate results with spectral data (IR, NMR, HRMS) and compare with literature. For novel compounds, provide detailed supplementary information, including chromatograms and crystallization methods, as per journal guidelines .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivity be resolved?

Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, incubation times) or compound stability. Conduct comparative studies using standardized protocols (e.g., identical cell lines, serum-free media) and validate with orthogonal assays (e.g., transcriptomic analysis for anti-inflammatory targets). Address batch-to-batch variability via HPLC purity checks . Use meta-analysis frameworks to reconcile conflicting data .

Q. What advanced delivery systems improve this compound’s pharmacokinetic profile?

Liposomal encapsulation enhances solubility and bioavailability. Optimize lipid composition (e.g., DPPC:cholesterol ratios) and assess drug-loading efficiency via UV-Vis spectroscopy. Evaluate in vivo release kinetics using dialysis membranes and validate biodistribution in animal models. Studies show liposomal formulations reduce cytotoxicity in normal cells while retaining efficacy in cancer models .

Q. How can researchers design a comparative study of this compound and structurally analogous polyketides?

Define the P-E/I-C-O framework:

- Population : Cancer cell lines (e.g., HeLa, MCF-7)

- Exposure : this compound vs. garcinol or clusianone

- Comparison : Dose-response curves (IC₅₀ values)

- Outcome : Apoptosis markers (caspase-3/7 activation) and ROS generation. Use high-content screening for multi-parametric analysis and include molecular docking to predict binding affinities for targets like COX-2 .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

Apply nonlinear regression models (e.g., sigmoidal dose-response) to calculate IC₅₀ values. Use ANOVA with Dunnett’s post-hoc test for pairwise comparisons against controls. For time-course data, mixed-effects models account for repeated measures. Report effect sizes and confidence intervals to contextualize significance .

Q. How can this compound’s mechanism of action be elucidated using omics technologies?

Integrate transcriptomics (RNA-seq) to identify differentially expressed genes in treated cells and metabolomics (LC-MS) to map pathway perturbations. Validate findings with siRNA knockdown or CRISPR-Cas9 targeting candidate genes. Cross-reference with public databases (e.g., KEGG, Reactome) to annotate pathways .

Methodological Guidelines

- Data Reporting : Adhere to the "STAR Methods" framework for experimental details, including reagent lot numbers and instrument calibration dates .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for animal welfare reporting .

- Literature Synthesis : Use tools like SciFinder or Reaxys to compile structure-activity relationships (SAR) of clusiaceae-derived polyketides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.